8-Bromo-5-(bromomethyl)quinoline
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Overview
Description
8-Bromo-5-(bromomethyl)quinoline is a quinoline derivative with the molecular formula C10H8Br2N. This compound is characterized by the presence of two bromine atoms attached to the quinoline ring, specifically at the 8th and 5th positions. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the radical bromination of 5-methylquinoline using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to facilitate the formation of the bromomethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, which is crucial for optimizing the bromination process and minimizing byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dehalogenated quinoline derivatives .
Scientific Research Applications
8-Bromo-5-(bromomethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of bioactive molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-5-(bromomethyl)quinoline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
5-Bromoquinoline: Similar structure but with bromine at the 5th position only.
8-(Bromomethyl)quinoline: Similar but lacks the additional bromine at the 5th position.
Uniqueness: 8-Bromo-5-(bromomethyl)quinoline is unique due to the presence of two bromine atoms at specific positions on the quinoline ring, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
CAS No. |
823803-53-8 |
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Molecular Formula |
C10H7Br2N |
Molecular Weight |
300.98 g/mol |
IUPAC Name |
8-bromo-5-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)10-8(7)2-1-5-13-10/h1-5H,6H2 |
InChI Key |
CCGTXTZZGSGBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)CBr |
Origin of Product |
United States |
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